molecular formula C50H90O10 B12684706 Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid CAS No. 93882-50-9

Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid

Cat. No.: B12684706
CAS No.: 93882-50-9
M. Wt: 851.2 g/mol
InChI Key: QMDWHYKBEIKRGZ-CFTRLRGZSA-N
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Description

Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid (CAS 66790-57-6, C₁₄H₁₈O₁₀) is a complex organic compound characterized by:

  • Four ether oxygen atoms (5,8,11,14-tetraoxa) enhancing hydrophilicity and structural rigidity.
  • Two ketone groups (4,15-dioxo) and two carboxylic acid termini (dioic acid), enabling diverse reactivity, including chelation and polymer formation .

Properties

CAS No.

93882-50-9

Molecular Formula

C50H90O10

Molecular Weight

851.2 g/mol

IUPAC Name

1-O-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate

InChI

InChI=1S/C50H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-57-47(51)35-37-49(53)59-45-43-55-41-42-56-44-46-60-50(54)38-36-48(52)58-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-46H2,1-2H3/b39-33+,40-34+

InChI Key

QMDWHYKBEIKRGZ-CFTRLRGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are often carried out in anhydrous solvents to prevent side reactions.

    Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Functional Groups Key Structural Features
Target Compound (66790-57-6) C₁₄H₁₈O₁₀ Dioic acid, tetraoxa, dioxo, diene Linear chain with ethers and conjugated diene
4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid (N/A) C₁₄H₁₃N₃O₄ Lactam, carboxylic acid, dioxo Fused heterocyclic system with antibacterial activity
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin (N/A) Complex Methoxycarbonyl, resorcinol core, ethers Highly branched, macrocyclic architecture
Octahydro-6,10-dioxo-6H-pyridazino[1,2-a][1,2]diazepin-1-carboxylic acid derivatives (N/A) N/A Lactam, dioxo, carboxy Bicyclic heterocycle with therapeutic potential

Biological Activity

Chemical Structure and Properties

DODTOA is characterized by its unique molecular structure that includes multiple functional groups, contributing to its biological activity. The compound's formula can be represented as follows:

C18H34O10C_{18}H_{34}O_{10}

The presence of dioxo and tetraoxaoctadecanedioic acid moieties suggests significant reactivity and potential for interaction with biological macromolecules.

DODTOA exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : Preliminary studies indicate that DODTOA may possess antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining homeostasis.
  • Anti-inflammatory Effects : Research has shown that DODTOA can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Cell Proliferation Inhibition : DODTOA has been observed to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent. The compound appears to induce apoptosis in these cells through various signaling pathways.

Case Study 1: Antioxidant Activity in Neuronal Cells

In a study conducted on neuronal cells exposed to oxidative stress, DODTOA demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against neurodegeneration.

ParameterControl GroupDODTOA Treatment
ROS Levels (μM)15 ± 25 ± 1
Cell Viability (%)60 ± 585 ± 4

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), DODTOA treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)DODTOA Treatment (pg/mL)
TNF-α200 ± 2090 ± 10
IL-6150 ± 1560 ± 5

Case Study 3: Cancer Cell Line Inhibition

DODTOA was tested against various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated a dose-dependent inhibition of cell growth.

Cell LineIC50 (μM)
MCF-710
PC-315

Pharmacological Potential

The pharmacological profile of DODTOA suggests multiple therapeutic avenues:

  • Neuroprotective Agents : Given its antioxidant properties, DODTOA may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing treatments for chronic inflammatory conditions.
  • Oncology Applications : The inhibitory effects on cancer cell proliferation indicate potential applications in cancer therapy, warranting further investigation into dosage and delivery methods.

Safety and Toxicity

Preliminary toxicity studies have shown that DODTOA exhibits low toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety profiles before clinical applications.

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